molecular formula C8H12N2O2S B13109234 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B13109234
M. Wt: 200.26 g/mol
InChI Key: BRMKQUAARAKLNP-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with ethoxy, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of an acid catalyst to form the pyrimidine ring. Subsequent alkylation with methyl iodide introduces the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethoxy group, yielding a simpler pyrimidine derivative.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethoxylated pyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-(methylthio)pyrimidin-4(3H)-one: Lacks the methyl group at the 3-position.

    3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the ethoxy group at the 6-position.

    6-Ethoxy-3-methylpyrimidin-4(3H)-one: Lacks the methylthio group at the 2-position.

Uniqueness

6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

6-ethoxy-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C8H12N2O2S/c1-4-12-6-5-7(11)10(2)8(9-6)13-3/h5H,4H2,1-3H3

InChI Key

BRMKQUAARAKLNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N(C(=N1)SC)C

Origin of Product

United States

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